Uprosertib

Catalog No.
S548425
CAS No.
1047634-65-0
M.F
C18H16Cl2F2N4O2
M. Wt
429.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uprosertib

CAS Number

1047634-65-0

Product Name

Uprosertib

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.2 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1

InChI Key

AXTAPYRUEKNRBA-JTQLQIEISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2141795, GSK2141795, GSK 2141795, GSK795, GSK795, GSK 795, Uprosertib

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl

The exact mass of the compound Uprosertib is 428.06184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uprosertib (GSK2141795) is a highly potent, orally bioavailable, ATP-competitive pan-Akt inhibitor utilized extensively in preclinical oncology and signal transduction research . Structurally, it is characterized by a furan core, distinguishing it from its thiophene-based analog afuresertib [1]. Uprosertib demonstrates low-nanomolar binding affinity across all three Akt isoforms, with Kd values of 16 nM, 49 nM, and 5 nM for Akt1, Akt2, and Akt3, respectively . For procurement professionals and lead researchers, Uprosertib serves as a critical benchmark material for evaluating ATP-competitive kinase inhibition, formulating in vivo xenograft dosing strategies, and profiling off-target polypharmacology in PI3K/Akt/mTOR-driven disease models.

Substituting Uprosertib with generic allosteric Akt inhibitors (such as MK-2206) or closely related ATP-competitive analogs (like afuresertib) fundamentally alters experimental outcomes and therapeutic modeling. Allosteric inhibitors bind outside the ATP pocket and frequently lose efficacy against activating mutations like AKT1-E17K, whereas ATP-competitive agents like Uprosertib maintain robust target engagement [1]. Furthermore, Uprosertib's specific furan-based architecture confers a distinct off-target kinase profile—specifically inhibiting PRKACA, PRKACB, and PRKG1—that is not replicated by its thiophene counterpart afuresertib or highly selective allosteric probes. Consequently, substituting Uprosertib compromises the reproducibility of assays that rely on its specific Akt3-skewed potency and unique polypharmacological signature.

Isoform Potency: Akt3-Skewed Inhibition vs. Allosteric Benchmarks

Uprosertib exhibits a distinct isoform potency profile that is heavily skewed toward Akt3, demonstrating an IC50 of 38 nM for Akt3 compared to 180 nM and 328 nM for Akt1 and Akt2, respectively . This contrasts sharply with the standard allosteric benchmark MK-2206, which is highly potent against Akt1/2 (IC50 ~8/12 nM) but significantly weaker against Akt3 (IC50 ~65 nM) [1].

Evidence DimensionAkt isoform IC50 values
Target Compound DataUprosertib: Akt3 IC50 = 38 nM (strongest against Akt3)
Comparator Or BaselineMK-2206: Akt3 IC50 = 65 nM (weakest against Akt3)
Quantified DifferenceUprosertib is ~4.7x more potent against Akt3 than Akt1, whereas MK-2206 is ~8x less potent against Akt3 than Akt1.
ConditionsIn vitro biochemical kinase assays

Buyers selecting inhibitors for Akt3-driven malignancies must procure Uprosertib over standard allosteric agents to ensure maximum target engagement at the Akt3 isoform.

Structural Bioisosterism: Furan vs. Thiophene Core Selectivity

Uprosertib was developed as a direct structural bioisostere of afuresertib, replacing the thiophene core with a furan ring [1]. While both are potent pan-Akt inhibitors, the furan core of Uprosertib alters its kinase selectivity landscape, leading to specific, potent off-target inhibition of PKC family members PRKACA and PRKACB, as well as the cGMP-dependent protein kinase PRKG1.

Evidence DimensionStructural core and off-target kinase inhibition
Target Compound DataUprosertib (Furan core): Potent inhibition of Akt + PRKACA/PRKACB/PRKG1
Comparator Or BaselineAfuresertib (Thiophene core): Distinct selectivity profile
Quantified DifferenceDistinct off-target polypharmacology dictated by the furan vs. thiophene heterocyclic substitution.
ConditionsKinobeads / cellular lysate binding assays

Essential for medicinal chemists procuring reference compounds to benchmark the pharmacokinetic and selectivity impacts of furan-for-thiophene bioisosteric replacements.

Precursor Suitability and Formulation: Overcoming Moisture-Dependent Solubility Drops

Uprosertib free base requires strict handling protocols, as moisture-contaminated DMSO significantly reduces its solubility . When properly handled with anhydrous DMSO, it achieves a stock solubility of 50 mg/mL (116.48 mM). For in vivo applications, it requires a specific multi-component formulation—typically 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O—to prevent precipitation and ensure bioavailability .

Evidence DimensionMaximum solubility and vehicle stability
Target Compound Data50 mg/mL in anhydrous DMSO; requires PEG300/Tween 80 for aqueous stability.
Comparator Or BaselineMoisture-contaminated DMSO or unoptimized aqueous buffers.
Quantified DifferenceTransitioning from pure aqueous (insoluble) to the validated PEG/Tween formulation restores full dosing capability for in vivo gavage.
ConditionsPreparation of 1 mL working solution for animal dosing

Procurement teams must co-purchase anhydrous DMSO, PEG300, and Tween 80 alongside Uprosertib to guarantee successful formulation and avoid costly API loss due to precipitation.

Mutant Efficacy: ATP-Competitive vs. Allosteric Inhibition in AKT1-E17K Models

The AKT1-E17K activating mutation is a known resistance mechanism against allosteric Akt inhibitors like MK-2206, which show marginal inhibition against this mutant[1]. In contrast, ATP-competitive inhibitors of the same class as Uprosertib maintain high potency and increased sensitivity against the AKT1-E17K mutant by binding directly to the ATP pocket rather than the altered allosteric site [2].

Evidence DimensionEfficacy against AKT1-E17K mutant
Target Compound DataATP-competitive inhibitors (Uprosertib class): Retain high sensitivity and binding.
Comparator Or BaselineAllosteric inhibitors (MK-2206): Marginal inhibition / decreased sensitivity.
Quantified DifferenceATP-competitive inhibitors bypass the conformational resistance conferred by the E17K mutation that blocks allosteric agents.
ConditionsIn vitro kinase assays and mutant cancer cell lines

Researchers procuring inhibitors for AKT1-E17K mutated cell lines must select an ATP-competitive compound like Uprosertib over standard allosteric alternatives to ensure assay validity.

In Vivo Xenograft Modeling of Akt3-Driven Tumors

Because Uprosertib exhibits its lowest IC50 (38 nM) against Akt3, it is the optimal ATP-competitive inhibitor for oral gavage in murine xenograft models of Akt3-amplified cancers. Its validated formulation profile (DMSO/PEG300/Tween 80) ensures reliable systemic delivery .

Overcoming Allosteric Resistance in AKT1-E17K Assays

In cell lines harboring the AKT1-E17K mutation, standard allosteric inhibitors like MK-2206 fail to suppress signaling. Uprosertib, functioning as an ATP-competitive inhibitor, bypasses this allosteric resistance, making it essential for procurement when studying mutant-driven PI3K/Akt pathway hyperactivation[1].

Medicinal Chemistry Bioisostere Benchmarking

Uprosertib is routinely procured alongside afuresertib to serve as a direct furan-vs-thiophene structural comparator. This allows medicinal chemists to map how five-membered heterocyclic core substitutions influence off-target kinase binding (e.g., PRKACA/B) and overall pharmacokinetic stability [2].

Polypharmacology Profiling in Kinase Networks

Due to its documented off-target inhibition of PRKACA, PRKACB, and PRKG1, Uprosertib is utilized in kinobead pull-down assays and lysate profiling to study the interconnected roles of Akt and PKC family members, providing a distinct polypharmacological tool compared to highly selective probes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

428.0618375 Da

Monoisotopic Mass

428.0618375 Da

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZXM835LQ5E

Wikipedia

Uprosertib

Dates

Last modified: 08-15-2023
1: Dumble M, Crouthamel MC, Zhang SY, Schaber M, Levy D, Robell K, Liu Q, Figueroa DJ, Minthorn EA, Seefeld MA, Rouse MB, Rabindran SK, Heerding DA, Kumar R. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS One. 2014 Jun 30;9(6):e100880. doi: 10.1371/journal.pone.0100880. eCollection 2014. PubMed PMID: 24978597; PubMed Central PMCID: PMC4076210.
2: Pachl F, Plattner P, Ruprecht B, Médard G, Sewald N, Kuster B. Characterization of a chemical affinity probe targeting Akt kinases. J Proteome Res. 2013 Aug 2;12(8):3792-800. doi: 10.1021/pr400455j. Epub 2013 Jul 3. PubMed PMID: 23795919.
3: Pal SK, Reckamp K, Yu H, Figlin RA. Akt inhibitors in clinical development for the treatment of cancer. Expert Opin Investig Drugs. 2010 Nov;19(11):1355-66. doi: 10.1517/13543784.2010.520701. Epub 2010 Sep 16. Review. PubMed PMID: 20846000; PubMed Central PMCID: PMC3244346.

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